![molecular formula C19H23N7O B2728077 2-[(1-{1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基}哌啶-4-基)甲基]-2H,3H,5H,6H,7H-环戊[c]吡啶并[3,2-d]嘧啶-3-酮 CAS No. 2097872-95-0](/img/structure/B2728077.png)

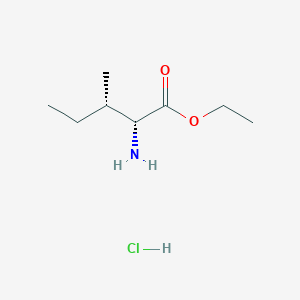

2-[(1-{1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基}哌啶-4-基)甲基]-2H,3H,5H,6H,7H-环戊[c]吡啶并[3,2-d]嘧啶-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrazolo[3,4-d]pyrimidin-4-yl ring and a cyclopenta[c]pyridazin-3-one ring . These types of structures are often found in biologically active compounds, including pharmaceuticals .

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used. Common reactions for similar compounds include redox reactions, substitution reactions, and addition reactions .科学研究应用

抗菌和抗微生物特性

研究表明,合成了含有磺酰胺基团的新杂环化合物,适用于用作抗菌剂。这些化合物在抗菌评估中显示出很高的活性,表明在开发新抗生素方面具有潜在应用 (Azab、Youssef 和 El-Bordany,2013 年)。此外,以哌啶为有机催化剂合成的 novel pyrano[2,3-c]pyridazine 衍生物显示出显着的抗菌活性,表明该化合物在创造新的抗微生物剂方面很有用 (Kandile 和 Zaky,2015 年)。

镇痛和抗帕金森活性

该化合物已用于合成各种衍生物,这些衍生物表现出良好的镇痛和抗帕金森活性,可与已知的药物 Valdecoxib® 和 Benzatropine® 相媲美。这表明它在开发用于疼痛管理和帕金森病治疗的新治疗剂方面具有潜力 (Amr、Maigali 和 Abdulla,2008 年)。

抗癌特性

衍生自该分子的化合物已显示出抗癌活性,表明其在癌症研究和治疗中的潜在应用。某些 α、β-不饱和酮及其相应的稠合吡啶作为抗病毒和细胞毒性剂的合成突出了该化合物在开发新型抗癌药物方面的效用 (El-Subbagh、Abu-Zaid、Mahran、Badria 和 Al-Obaid,2000 年)。

作用机制

Target of Action

The primary target of the compound 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

The compound 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This inhibition is achieved through the compound’s interaction with the active site of CDK2 .

Biochemical Pathways

By inhibiting CDK2, the compound 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one affects the cell cycle progression pathway . This results in the arrest of cell growth and induction of apoptosis .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

The action of 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one results in significant cytotoxic activities against certain cell lines . It also induces alterations in cell cycle progression and apoptosis within cells .

未来方向

生化分析

Biochemical Properties

The compound interacts with CDK2, a key enzyme involved in cell cycle regulation . It fits into the CDK2 active site through essential hydrogen bonding with Leu83 . The nature of these interactions is crucial for its inhibitory activity .

Cellular Effects

2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

The compound exerts its effects at the molecular level by inhibiting CDK2/cyclin A2 . This inhibition leads to alterations in cell cycle progression and apoptosis induction .

Temporal Effects in Laboratory Settings

Over time, the compound has shown potent dual activity against the examined cell lines and CDK2

Metabolic Pathways

Its interaction with CDK2 suggests it may influence pathways related to cell cycle regulation .

Subcellular Localization

Its interaction with CDK2 suggests it may be localized to areas where this kinase is active .

属性

IUPAC Name |

2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-24-18-15(10-22-24)19(21-12-20-18)25-7-5-13(6-8-25)11-26-17(27)9-14-3-2-4-16(14)23-26/h9-10,12-13H,2-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEDJHMMBFOJBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=C5CCCC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chlorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2727995.png)

![tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B2727996.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2728008.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2728010.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2728012.png)

![N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2728013.png)

![8-(3-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2728015.png)

![6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B2728016.png)

![6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2728017.png)